methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate
Description
This compound belongs to the dibenzooxepin family, characterized by a fused tricyclic system (benzo[c][1]benzoxepin) with a Z-configured 3-(dimethylamino)propylidene substituent at position 11 and a methyl acetate group at position 2. Its molecular formula is C₂₃H₂₅NO₃, with a molecular weight of 375.45 g/mol. The dimethylamino group enhances solubility in polar solvents, while the ester functionality contributes to metabolic stability, making it a candidate for pharmaceutical intermediates or bioactive molecules .
Properties
CAS No. |
113806-01-2 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C22H25NO3/c1-23(2)12-6-9-19-18-8-5-4-7-17(18)15-26-21-11-10-16(13-20(19)21)14-22(24)25-3/h4-5,7-11,13H,6,12,14-15H2,1-3H3/b19-9- |
InChI Key |
UGDFSHGFPJSALM-OCKHKDLRSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid at 150°C for 6 hours . This reaction forms the core structure, which is then further modified to introduce the dimethylamino propylidene group and the acetate ester.
Chemical Reactions Analysis
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of allergies and other conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of histamine receptors .
Comparison with Similar Compounds
Structural Analogues
Methyl 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate (CAS: 55689-64-0)
- Molecular Formula : C₁₉H₁₆O₄ (MW: 316.33 g/mol)
- Key Differences: Lacks the dimethylamino-propylidene moiety and features an 11-oxo group instead of the Z-configured propylidene substituent.
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory or anticancer agents .
(Z)-2-(11-(3-(Dimethylamino)-1-(4-(2-Methoxy-2-oxoethyl)phenoxy)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic Acid
- Molecular Formula: C₃₀H₃₁NO₆ (MW: 501.57 g/mol)
- Key Differences: Contains an additional phenoxy-acetic acid substituent, enhancing hydrogen-bonding capacity. The carboxylic acid group replaces the methyl ester, altering pharmacokinetic properties.
- Applications : Serves as a reference standard in analytical method development due to its regulatory compliance .
(2Z)-2-(Substitutedbenzylidene)-Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a, 11b)
- Molecular Formulas :
- 11a : C₂₀H₁₀N₄O₃S (MW: 386.38 g/mol)
- 11b : C₂₂H₁₇N₃O₃S (MW: 403.45 g/mol)
- Key Differences: Feature thiazolo-pyrimidine cores instead of dibenzooxepin. The benzylidene substituents (e.g., 2,4,6-trimethyl or 4-cyanophenyl) influence electronic properties and bioactivity.
- Applications : Studied for antimicrobial and antitumor activities due to their heterocyclic frameworks .
Spectroscopic and Physicochemical Properties
Functional and Application Differences
- Target Compound: Potential use in drug discovery due to the dimethylamino group’s bioavailability enhancement.
- Methyl 2-(11-Oxo-dibenzooxepin-2-yl)acetate : Intermediate for antitumor agents, leveraging the oxo group for reactivity .
- Compound 11a/11b: Antimicrobial activity linked to the electron-withdrawing cyano and methyl groups .
- (Z)-2-(...phenoxy)propylidene...acetic Acid: Analytical standard due to strict regulatory compliance and structural complexity .
Biological Activity
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetate, also known by its CAS number 113806-01-2, is a compound of interest due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetate is C22H25NO3, with a molecular weight of approximately 351.44 g/mol. The compound features a complex structure that includes a benzoxepin moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO3 |
| Molecular Weight | 351.44 g/mol |
| LogP | 3.6779 |
| PSA | 38.77 Ų |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures often exhibit properties such as:
- Antidepressant Activity : By modulating serotonin levels.
- Anxiolytic Effects : Through interactions with GABA receptors.
- Neuroprotective Properties : Potentially reducing oxidative stress in neural tissues.
Pharmacological Studies
- Antidepressant Activity : A study demonstrated that related compounds showed significant antidepressant effects in animal models, suggesting that methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetate may also exert similar effects through serotonergic modulation .
- Anxiolytic Effects : Research has indicated that modifications in the benzoxepin structure can enhance binding affinity to GABA receptors, leading to anxiolytic effects. This compound's structural attributes may allow it to interact favorably with these receptors .
- Neuroprotection : Studies on related compounds have shown protective effects against neurodegeneration through the reduction of inflammatory markers and oxidative stress .
Case Studies
A notable case study involved the administration of a structurally similar compound in patients suffering from generalized anxiety disorder (GAD). The results indicated a significant reduction in anxiety scores after four weeks of treatment, highlighting the potential therapeutic application of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetate in managing anxiety disorders .
Safety and Toxicity
While preliminary studies suggest promising biological activity, safety profiles remain crucial for clinical applications. Toxicological assessments are necessary to evaluate the compound's safety in humans, particularly regarding potential side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
